Undecylenic acid

Descripción general

Descripción

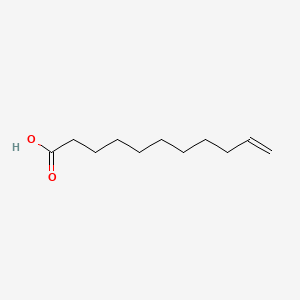

Undecylenic acid, also known as 10-undecenoic acid, is an organic compound with the formula CH₂=CH(CH₂)₈CO₂H. It is an unsaturated fatty acid and appears as a colorless oil. This compound is primarily used in the production of Nylon-11 and in the treatment of fungal infections of the skin. Additionally, it serves as a precursor in the manufacture of various pharmaceuticals, personal hygiene products, cosmetics, and perfumes .

Métodos De Preparación

Undecylenic acid is typically prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves cracking the methyl ester of ricinoleic acid to yield both this compound and heptanal. This reaction is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to obtain this compound .

Análisis De Reacciones Químicas

Ozonolysis

Ozonolysis of undecylenic acid has been studied, and the major gas- and liquid-phase products are consistent with the Criegee mechanism of ozonolysis of alkenes . The initial ozone attack on the double bond of this compound results in a highly unstable primary ozonide (POZ) . This POZ rapidly decomposes into two sets of products: sebaldehydic acid and a small carbonyl oxide, or formaldehyde and a large carbonyl oxide . Formic and sebacic acids are produced by isomerization of the corresponding carbonyl oxides .

A fraction of carbonyl oxide can also decompose to produce OH and peroxy radical . The insertion of multiple oxygen atoms into the various reaction products is evident from mass spectrum analysis .

Table 1: Assigned Peaks in the Negative-Ion Electrospray Mass Spectrum of Oxidized this compound

| M | M - 1 | M - 1 + O2 | M - 1 + 2O2 | M - 1 + 3O2 | M - 1 + 4O2 |

|---|---|---|---|---|---|

| This compound (I) | 183.2 | 215.2 | 247.2 | 279.2 | 311.4 |

| (I + V ≡ X) | 385.3 | 417.3 | 449.3 | 481.3 | |

| (I + 2V) | 587.4 | 619.4 | 651.4 | 683.4 | |

| (I + 3V) | 789.5 | 821.5 | 853.5 | 885.5 | |

| (I + 4V) |

Formation of Salts

This compound can form salts with metals such as zinc . Zinc undecylenate can be prepared by dissolving zinc oxide in diluted this compound and concentrating the solution . Under salt form (Zinc or Calcium), this compound can be used in personal care products because of its natural antimicrobial and preservative properties .

Esterification

This compound can form esters, such as undecylenate . Esters of this compound are similar to decanoates .

Reaction with L-Arginine

This compound can be compounded with L-Arginine to form a novel formulation called GS-1 . In this formulation, the carboxylic acid head group of this compound forms hydrogen bonds with the amine group of L-arginine, allowing the non-polar lipid tails to pack together, leaving the hydrogen-bonded amino acid on the outer surface to interact with water molecules and allow solubility in water .

Other Reactions

This compound is also used in the synthesis of chemicals in the fragrances and flavors industry, cosmetics, polymers, and modified silicones .

Aplicaciones Científicas De Investigación

Antifungal and Antimicrobial Properties

Clinical Use

Undecylenic acid is primarily known for its efficacy as a topical antifungal agent. It is used in treating conditions such as athlete's foot, ringworm, and other fungal infections. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death.

Research Findings

Recent studies have demonstrated that this compound exhibits not only antifungal but also antibacterial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential for broader antimicrobial applications .

Tumor Cell Apoptosis Induction

Novel Formulations

Recent research introduced a novel formulation of this compound combined with L-arginine, termed GS-1. This formulation has been shown to induce apoptosis in tumor cells through a caspase-dependent mechanism. The study found that GS-1 localized within lipid droplets and effectively reduced mitochondrial membrane potential, indicating its potential as an anti-cancer therapeutic .

Case Study: GS-1

- Objective : To evaluate the cytotoxic effects of GS-1 on cancer cells.

- Methodology : Concentration-dependent studies were conducted to assess cell viability.

- Results : GS-1 exhibited significant tumor cell death, suggesting a new avenue for cancer treatment using fatty acids like this compound.

Polymer Production and Material Science

Synthesis of Biodegradable Polymers

this compound serves as a valuable synthon for synthesizing biodegradable polymers. It can be transformed into various polymeric materials through processes such as epoxidation and acrylation. These polymers have applications in drug delivery systems and tissue engineering .

| Polymer Type | Synthesis Method | Applications |

|---|---|---|

| Polyhydroxyurethane | Transesterification | Biodegradable materials |

| Photopolymerizable Monomers | Epoxidation/Acrylation | Coatings, adhesives |

Drug Delivery Systems

Miktoarm Star Polymers

Research has explored the use of this compound in the development of miktoarm star polymers for drug delivery applications. These polymers exhibit improved encapsulation efficiency for therapeutic agents, enhancing their release profiles .

| Polymer Composition | Drug Loaded | Encapsulation Efficiency (%) |

|---|---|---|

| PNIPAM & Poly(this compound) | Doxorubicin | 50% |

| PEG & Poly(trimethylene carbonate) | Camptothecin | 10% |

Analytical Applications

This compound is also utilized in analytical chemistry for fatty acid profiling and characterization of biological samples. Its unique chemical properties allow for precise detection and quantification of fatty acids in complex mixtures .

Mecanismo De Acción

Undecylenic acid exerts its antifungal effects by interfering with the cell membrane of fungi. It disrupts the structure and function of the fungal cell wall, leading to leakage of cellular contents and ultimately causing the death of the fungus . Additionally, it inhibits the formation of fungal biofilm and hyphae, which are essential for fungal growth and virulence .

Comparación Con Compuestos Similares

Undecylenic acid is unique due to its bifunctional properties and its ability to inhibit fungal growth. Similar compounds include:

Caprylic acid: Another fatty acid with antifungal properties, often used to maintain gut health.

Oleic acid: A monounsaturated fatty acid with various industrial and medicinal applications.

Linoleic acid: A polyunsaturated fatty acid used in the production of soaps and emulsifiers.

This compound stands out due to its specific use in the production of Nylon-11 and its effectiveness as an antifungal agent .

Actividad Biológica

Undecylenic acid, an 11-carbon monounsaturated fatty acid, is primarily recognized for its antifungal properties and has been extensively studied for its biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Antifungal Activity

Mechanism of Action

This compound exhibits significant antifungal activity, particularly against Candida albicans, a common opportunistic pathogen. Its mechanism involves:

- Disruption of Cell Membrane : this compound interacts with nonspecific components of the cell membrane, leading to increased permeability and eventual cell death .

- Inhibition of Biofilm Formation : Studies indicate that this compound inhibits biofilm formation at concentrations above 3 mM and disrupts hyphal growth at concentrations above 4 mM. This is crucial as biofilms are associated with increased virulence in fungal infections .

- Gene Expression Modulation : Treatment with this compound significantly reduces the transcriptional levels of hyphal formation-related genes like HWP1, which are essential for virulence in Candida infections .

Clinical Case Studies

A clinical evaluation highlighted the effectiveness of this compound in treating monilial dermatomycosis. In one case, a 35-year-old female patient with a persistent fungal infection showed marked improvement after treatment with this compound combined with zinc salt. The treatment led to a significant reduction in symptoms such as itching and inflammation .

Antitumor Activity

Recent studies have unveiled the potential antitumor properties of this compound. A novel formulation combining this compound with L-arginine (GS-1) demonstrated:

- Induction of Apoptosis : GS-1 induced concentration-dependent tumor cell death across various cancer cell lines, including HeLa and A549. The mechanism was identified as caspase-dependent apoptosis, characterized by a loss of mitochondrial membrane potential .

- Cellular Uptake and Localization : GS-1 was found to localize within lipid droplets after entering tumor cells via Fatty Acid Transport Protein 2 (FATP2), suggesting a unique pathway for its cytotoxic effects .

Comparative Efficacy Against Fungal Infections

The following table summarizes the antifungal efficacy of this compound compared to other agents:

| Agent | Efficacy Against Candida albicans | Mechanism of Action |

|---|---|---|

| This compound | High | Disrupts cell membrane; inhibits biofilm |

| Clotrimazole | Moderate | Inhibits ergosterol synthesis |

| Fluconazole | High | Inhibits fungal cytochrome P450 enzymes |

| Nystatin | Moderate | Binds to ergosterol in fungal membranes |

Safety and Toxicity

This compound is generally considered safe for topical use. Studies indicate that it does not exhibit significant toxicity at therapeutic concentrations. For instance, hexosomes containing this compound were shown to be nontoxic to human cells while effectively reducing the viability of Candida cells by 72–96% .

Propiedades

IUPAC Name |

undec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96451-28-4 | |

| Record name | 10-Undecenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8035001 | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910 - 0.917 | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112-38-9, 1333-28-4 | |

| Record name | Undecylenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does undecylenic acid exert its antifungal effects?

A1: this compound effectively inhibits the formation of biofilms by Candida albicans []. This inhibition is linked to several mechanisms:

- Morphological Transition Inhibition: this compound prevents the transformation of C. albicans from its yeast form to the filamentous form, particularly at concentrations above 4 mM [].

- Cellular Damage: Even at lower concentrations, the compound causes visible damage to the cell surface, leading to a crumpled appearance and an overall atrophied cellular morphology as observed under scanning electron microscopy [].

- Suppression of Virulence Factors: this compound downregulates the transcription of hydrolytic enzymes crucial for C. albicans virulence. These enzymes include secreted aspartic protease, lipase, and phospholipase [].

- Impact on Hyphal Formation: The compound significantly reduces the expression of genes crucial for hyphal formation, such as HWP1. This downregulation contributes to a poorly structured biofilm in the presence of this compound [].

Q2: What is the chemical structure of this compound?

A2: this compound is a monounsaturated fatty acid with a terminal alkene group.

Q3: What is its molecular formula and weight?

A3: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol [].

Q4: What spectroscopic data is available for this compound?

A4: Key spectroscopic characteristics include:* Infrared (IR) Spectroscopy: Utilized to study relaxation processes and phase transitions in systems containing this compound, particularly when embedded in porous matrices like silica gel [, ].

Powder X-ray Diffraction:* Employed to investigate the crystalline structure of this compound, especially in its nanocrystalline form within porous silicon matrices [].

Q5: What is known about the stability of this compound in different formulations?

A5: While specific stability data is limited in the provided research, it's known that this compound is commonly formulated in creams, ointments, and powders for topical applications [, , , ]. Formulation strategies likely involve optimizing pH, using suitable excipients, and employing packaging that protects from light and moisture.

Q6: What is the safety profile of this compound?

A6:

Topical Use: Generally considered safe and well-tolerated for topical use [, ].* Oral Administration:* Past use in high doses for psoriasis raised concerns about potential toxicity [, , , ]. Further research is needed to establish its safety profile for systemic administration.

Q7: What analytical methods are used to quantify this compound in pharmaceutical preparations?

A7:* High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, this compound and its salts can be quantified in pharmaceutical products using HPLC with spectrophotometric detection [].* Volumetric Methods: Direct neutralization volumetric methods and EDTA complexometry have been suggested and validated for quantifying this compound and zinc undecylenate, respectively, in cream formulations [].

Q8: What are some potential future directions for research on this compound?

A8: Given its known antifungal activity, research could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.